{2-[4-(2-Methylpropyl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a pyrrolidine-1-carbonyl group and a 4-(2-methylpropyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the quinoline core can interact with nucleic acids and enzymes . These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Quinoline derivatives: These compounds share the quinoline core and are known for their diverse pharmacological properties.
Uniqueness
2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of the pyrrolidine and quinoline moieties, which can result in enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C24H26N2O |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[2-[4-(2-methylpropyl)phenyl]quinolin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C24H26N2O/c1-17(2)15-18-9-11-19(12-10-18)23-16-21(24(27)26-13-5-6-14-26)20-7-3-4-8-22(20)25-23/h3-4,7-12,16-17H,5-6,13-15H2,1-2H3 |
InChI Key |
CJWHPZQUAIRAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.